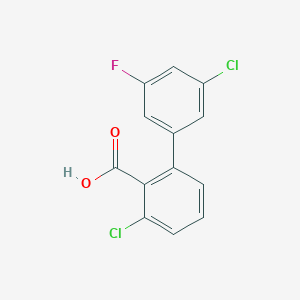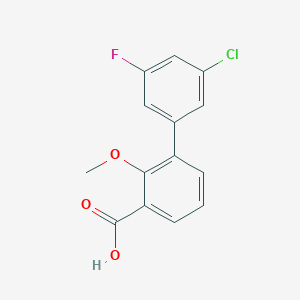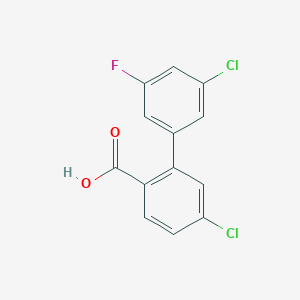
6-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid, commonly referred to as 6-CFLB, is an organic compound with a molecular formula of C13H7Cl2FO2. It is a white crystalline solid with a melting point of 114-116 °C and a boiling point of 320 °C. This compound is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. 6-CFLB is also used in the synthesis of other compounds, such as dyes and pigments.
Wissenschaftliche Forschungsanwendungen
6-CFLB is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-bacterial drugs, and anti-fungal drugs. It is also used in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides. 6-CFLB is also used in the synthesis of dyes and pigments, as well as in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 6-CFLB is not well understood. It is believed to act as a proton-donor, donating protons to the reaction site. This donation of protons increases the reactivity of the reaction site, allowing for more efficient synthesis of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CFLB are not well understood. In vitro studies have shown that 6-CFLB is a weak inhibitor of the enzyme acetylcholinesterase. It is also believed to have weak anti-inflammatory and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-CFLB in laboratory experiments is its high purity. It is available in a 95% pure form, which is sufficient for most laboratory experiments. Additionally, 6-CFLB is relatively inexpensive and easy to obtain. However, 6-CFLB is a volatile compound, and it is important to take proper safety precautions when handling it.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-CFLB. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other compounds. It could also be used in the development of new drugs, such as anti-cancer drugs, anti-bacterial drugs, and anti-fungal drugs. Additionally, further research could be conducted on the biochemical and physiological effects of 6-CFLB, as well as its mechanism of action. Finally, further research could be conducted on the safety of 6-CFLB and its potential applications in the medical field.
Synthesemethoden
6-CFLB can be synthesized through a variety of methods. The most common method involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 6-chlorobenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 6-CFLB in yields of up to 97%. Other methods for the synthesis of 6-CFLB include the reaction of 3-chloro-5-fluorobenzoyl chloride with 6-chlorobenzoic anhydride, the reaction of 3-chloro-5-fluorobenzoyl chloride with 6-chlorobenzoic acid in the presence of a strong acid catalyst, and the reaction of 3-chloro-5-fluorobenzoyl chloride with 6-chlorobenzoic acid in the presence of a strong base catalyst.
Eigenschaften
IUPAC Name |
2-chloro-6-(3-chloro-5-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(16)6-8)10-2-1-3-11(15)12(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXSOQQDYLGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690522 |
Source


|
| Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-17-7 |
Source


|
| Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














